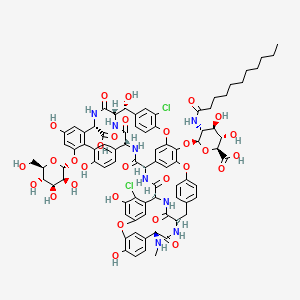

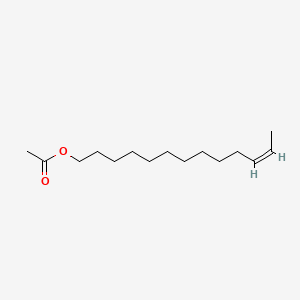

Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((1-oxoundecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antibiotic A-40926 A1 is a glycopeptide antibiotic that belongs to the teicoplanin family. It is produced by the actinomycete Nonomuraea gerenzanensis and is structurally similar to teicoplanin. This antibiotic is known for its effectiveness against Gram-positive bacteria, including resistant strains, making it a valuable tool in the fight against superbug infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The production of Antibiotic A-40926 A1 primarily involves fermentation using the Nonomuraea gerenzanensis strain. The fermentation process is optimized by adjusting the medium composition, including low initial concentrations of phosphate and ammonium, which are beneficial for the antibiotic’s production . Additionally, genetic manipulation of the dbv gene cluster, combined with medium optimization, has been shown to significantly increase the yield of A-40926 .

Industrial Production Methods

Industrial production of Antibiotic A-40926 A1 relies on fermentation processes. The engineered strain lcu1, with specific genetic modifications, has been developed to enhance production. The optimized M9 medium, designed using the central composite design method, has been verified to significantly improve the yield of A-40926 .

Analyse Chemischer Reaktionen

Types of Reactions

Antibiotic A-40926 A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its properties or create derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving A-40926 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired modification but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of A-40926 include its derivatives, such as dalbavancin, which is a semi-synthetic antibiotic derived from A-40926. These derivatives often exhibit enhanced antimicrobial activity and improved pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Antibiotic A-40926 A1 has a wide range of scientific research applications:

Chemistry: It serves as a precursor for the synthesis of other glycopeptide antibiotics, such as dalbavancin.

Biology: It is used to study the mechanisms of antibiotic resistance and the biosynthesis of glycopeptide antibiotics.

Medicine: A-40926 is used in the development of new antibiotics to combat resistant bacterial infections.

Industry: The fermentation process for A-40926 production is studied to optimize industrial-scale antibiotic production

Wirkmechanismus

Antibiotic A-40926 A1 exerts its effects by inhibiting cell wall synthesis in Gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the cell wall and leading to cell lysis. The molecular targets of A-40926 include enzymes involved in cell wall biosynthesis, such as transglycosylases and transpeptidases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Teicoplanin: Structurally similar to A-40926 and used to treat Gram-positive bacterial infections.

Vancomycin: Another glycopeptide antibiotic used as a last resort for resistant bacterial infections.

Dalbavancin: A semi-synthetic derivative of A-40926 with enhanced properties.

Uniqueness

Antibiotic A-40926 A1 is unique due to its specific structure, which includes a heptapeptide skeleton, two sugar residues, two chlorine atoms, and an acyl chain. This structure contributes to its potent antimicrobial activity and its role as a precursor for the synthesis of other antibiotics .

Eigenschaften

Molekularformel |

C82H86Cl2N8O29 |

|---|---|

Molekulargewicht |

1718.5 g/mol |

IUPAC-Name |

(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(undecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C82H86Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-55(98)87-64-67(101)69(103)72(80(113)114)121-81(64)120-71-52-26-37-27-53(71)117-49-21-16-36(24-44(49)83)65(99)63-78(110)91-62(79(111)112)42-28-38(94)29-51(118-82-70(104)68(102)66(100)54(32-93)119-82)56(42)41-23-34(14-19-46(41)95)59(75(107)92-63)88-76(108)60(37)89-77(109)61-43-30-40(31-48(97)57(43)84)116-50-25-35(15-20-47(50)96)58(85-2)74(106)86-45(73(105)90-61)22-33-12-17-39(115-52)18-13-33/h12-21,23-31,45,54,58-70,72,81-82,85,93-97,99-104H,3-11,22,32H2,1-2H3,(H,86,106)(H,87,98)(H,88,108)(H,89,109)(H,90,105)(H,91,110)(H,92,107)(H,111,112)(H,113,114)/t45-,54-,58+,59-,60-,61+,62+,63+,64-,65-,66-,67-,68+,69+,70+,72+,81-,82+/m1/s1 |

InChI-Schlüssel |

KFFFTRROFFANLL-DVJUIXTISA-N |

Isomerische SMILES |

CCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Kanonische SMILES |

CCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)

![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)